Welcome to the BenchChem Online Store!
molecular formula C15H14N2OS B8304349 4-Isopropoxy-6-thiophene-3-yl-quinazoline

4-Isopropoxy-6-thiophene-3-yl-quinazoline

Cat. No. B8304349
M. Wt: 270.4 g/mol
InChI Key: ZDKQVWGTXMRQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673929B2

Procedure details

A mixture of 6-bromo-4-isopropoxy-quinazoline (17.9 mg, 0.067 mmol), potassium carbonate (0.13 mmol), tetrakis(triphenylphosphine) palladium (10 mg) and 3-thiophenyl boronic acid (0.08 mmol) in DME (1 ml) and water (0.5 ml) was heated to 50° C. for 30 minutes. The reaction mixture was filtered through a 0.45 micron filter and diluted with ethyl acetate (2 ml). The organic layer was washed with water (1 ml), separated, and concentrated in vacuo. The residue was purified by passage through a pre-packed silica gel column, eluting with ethyl acetate. The solvents were concentrated in vacuo to provide the desired product as a white solid (10 mg, yield: 55%). The resulting compound was characterized as follows: MS (m/z) 271.09 [M+H]+; HPLC Rt=1.83 minutes (Method A).
Quantity
17.9 mg
Type
reactant
Reaction Step One
Quantity
0.13 mmol
Type
reactant
Reaction Step One
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[O:12][CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].[S:22]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23]1>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:13]([O:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:24]3[CH:25]=[CH:26][S:22][CH:23]=3)[CH:3]=2)[N:8]=[CH:7][N:6]=1)([CH3:15])[CH3:14] |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
17.9 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC=NC2=CC1)OC(C)C
Name
Quantity
0.13 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.08 mmol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a 0.45 micron
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (2 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (1 ml)
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by passage through a pre-packed silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=NC=NC2=CC=C(C=C12)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.